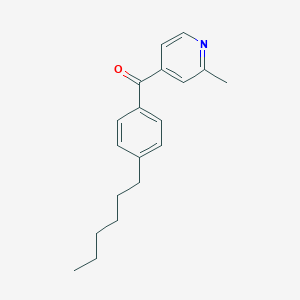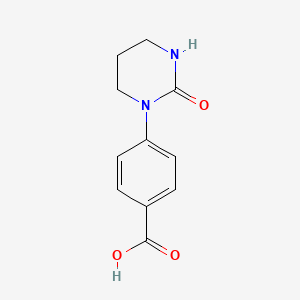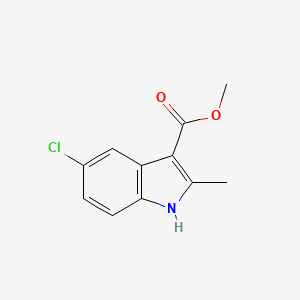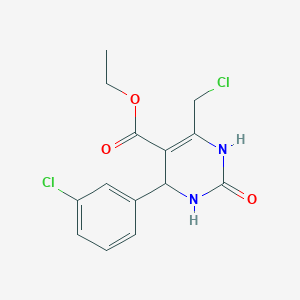![molecular formula C11H6Cl2FNO2 B1392359 4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one CAS No. 1142198-88-6](/img/structure/B1392359.png)
4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Descripción general
Descripción
4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one, also known as 6-fluoro-2-chloro-4-methyl-3-oxo-1-phenyl-1,2-oxazole-5-carboxamide, is a novel synthetic compound with potential applications in medicinal chemistry, organic synthesis, and biochemistry. This compound is of particular interest due to its unique structure and chemical reactivity, which could be exploited for various applications. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one and related compounds have been the focus of various synthesis and characterization studies. For example, research on the synthesis of related chloromethyl and fluorophenyl compounds demonstrates the development of methods for industrial production, emphasizing the high yield and purity of these intermediates in fungicide production (Guo Xiang-li, 2013).
Crystallographic Analysis
- Detailed crystallographic analysis of derivatives of 1,2,4-triazoles, which are structurally similar, shows the presence of various intermolecular interactions. These studies are crucial in understanding the structural aspects and potential applications of these compounds (R. Shukla et al., 2014).
Optical and Nonlinear Optical Properties
- Research on oxazolone derivatives, which are structurally related, reveals their potential in nonlinear optical applications. These studies indicate the significance of charge transfer and molecular structure in determining the optical properties of such compounds (Catarina A. B. Rodrigues et al., 2012).
Nonlinear Optical Behavior
- The evaluation of nonlinear optical behavior of novel arylidene-oxazolone derivatives indicates their potential for advanced optical applications. This research is significant for understanding how different substituents affect the optical properties of these molecules (Y. Murthy et al., 2013).
Synthesis of Structurally Related Compounds
- The synthesis of structurally related compounds, such as fluorophenyl-oxazol derivatives, provides insights into the methodologies and challenges in creating similar complex molecules (B. Kariuki et al., 2021).
Application in Polymer Synthesis
- The compound has been used as a monomer in the synthesis of poly(aryl ether)s, indicating its utility in the field of polymer chemistry and materials science (N. Pimpha et al., 2004).
Photophysical Studies
- Photophysical studies of matrix-isolated chlorophenylisoxazole derivatives show the potential of these compounds in the field of photochemistry (S. Lopes et al., 2011).
Propiedades
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FNO2/c12-5-10-7(11(16)17-15-10)4-6-8(13)2-1-3-9(6)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPIAYBPRPBRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=NOC2=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142878 | |
| Record name | 5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |
CAS RN |
1142198-88-6 | |
| Record name | 5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142198-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)


![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)